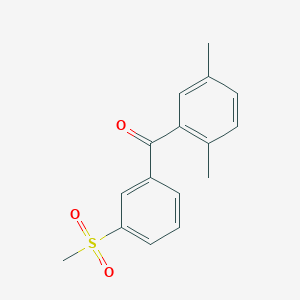

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone

Description

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone is a diaryl ketone derivative characterized by a central carbonyl group bridging two aromatic rings: a 2,5-dimethylphenyl group and a 3-methanesulfonylphenyl group. This compound belongs to a broader class of methanones, which are widely studied for their structural diversity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

(2,5-dimethylphenyl)-(3-methylsulfonylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3S/c1-11-7-8-12(2)15(9-11)16(17)13-5-4-6-14(10-13)20(3,18)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEIHCJWJSZNGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, including the Friedel-Crafts acylation reaction. This involves the reaction of 2,5-dimethylaniline with 3-methanesulfonylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed.

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, hydroxylated derivatives

Scientific Research Applications

This compound has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone: can be compared with other similar compounds, such as 2,6-dimethylbenzophenone and 3-methanesulfonylbenzophenone . While these compounds share structural similarities, This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of (2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone, focusing on substituent variations, molecular properties, and synthesis pathways:

Key Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s methanesulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group (EWG), which contrasts with analogs like (2,5-Dimethylphenyl)(phenanthren-9-yl)methanone, where the phenanthrene system provides electron delocalization but lacks EWGs . In 1-[2-Hydroxy-5-(methylsulfonyl)phenyl]ethanone, the –SO₂CH₃ group at the 5-position enhances acidity of the adjacent hydroxyl group, enabling applications in chelation or catalysis .

Hybrid Systems: Piperazine-thiazole hybrids (e.g., L102-0279) demonstrate how diaryl methanones can be integrated into heterocyclic pharmacophores, likely targeting enzyme-binding sites .

Synthetic Accessibility: The target compound’s synthesis likely parallels 2,5-Dimethylbenzophenone (CAS 4044-60-4; C₁₅H₁₄O), where Friedel-Crafts acylation of 2,5-dimethylbenzene with an appropriate acyl chloride precursor is employed .

Physicochemical Properties

- Solubility: Methanesulfonyl-containing compounds (e.g., the target compound) exhibit higher polarity than non-sulfonated analogs, improving solubility in polar solvents like DMSO or methanol .

- Thermal Stability: The rigid structure of phenanthrene-containing methanones contributes to higher melting points (e.g., 61–63°C) compared to flexible alkyl-substituted variants .

Biological Activity

(2,5-Dimethylphenyl)(3-methanesulfonylphenyl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by its unique structure, which includes a methanone group and two aromatic rings substituted with methyl and methanesulfonyl groups. This configuration is believed to contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effective inhibition of growth. The mechanism involves the disruption of bacterial cell walls and interference with metabolic processes.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the cyclooxygenase (COX) enzymes, particularly COX-II, which are crucial in the inflammatory response. This inhibition is significant for developing treatments for inflammatory diseases.

- IC50 Values : The IC50 value for COX-II inhibition was found to be approximately 0.015 µM, indicating a potent effect compared to standard NSAIDs like ibuprofen.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Electrophilic Nature : The methanesulfonyl group acts as an electrophile, facilitating reactions with nucleophiles in biological systems.

- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

- π-π Interactions : The aromatic rings enable π-π stacking interactions with nucleobases or other aromatic residues in proteins.

Study 1: Antimicrobial Efficacy

A study conducted at a university laboratory focused on the antimicrobial efficacy of the compound against multi-drug resistant bacterial strains. The results indicated that the compound was effective in reducing bacterial load in vitro and showed potential for further development into a therapeutic agent.

Study 2: Anti-inflammatory Mechanism

Another significant study explored the anti-inflammatory mechanism through in vivo models of inflammation. Mice treated with the compound exhibited reduced swelling and lower levels of inflammatory cytokines compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.